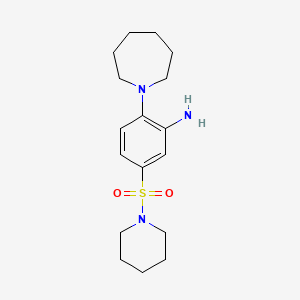

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline

Description

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline is a tertiary amine derivative featuring a seven-membered azepane ring and a piperidine-sulfonyl group attached to an aniline backbone. Its molecular formula is C₁₆H₂₅N₃O₂S, with a molecular weight of 323.45 g/mol (calculated). The compound has a CAS registry number 743441-90-9 and is listed with 95% purity by AK Scientific, though CymitQuimica has discontinued its supply .

Structurally, the azepane ring confers conformational flexibility, while the piperidine-sulfonyl moiety introduces steric bulk and electronic modulation. These features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in designing kinase inhibitors or receptor modulators .

Properties

IUPAC Name |

2-(azepan-1-yl)-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c18-16-14-15(23(21,22)20-12-6-3-7-13-20)8-9-17(16)19-10-4-1-2-5-11-19/h8-9,14H,1-7,10-13,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKUXVYOYTVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound features an aniline core with azepane and piperidine substituents, as well as a sulfonyl group, which may enhance its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₂S |

| Molecular Weight | 282.37 g/mol |

| LogP | 3.7403 (indicating moderate lipophilicity) |

The presence of the azepane and piperidine rings contributes to the compound's ability to interact with various biological targets, potentially enhancing its therapeutic efficacy.

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The azepane and piperidine rings may enhance binding affinities to specific targets due to their conformational flexibility and ability to form hydrogen bonds. Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inhibiting tubulin polymerization and demonstrating cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research indicates that derivatives of aniline, including those with azepane and piperidine substituents, have shown promising anticancer activity. For instance, compounds with indole structures have been noted for their ability to inhibit cancer cell proliferation effectively . The sulfonamide linkage present in this compound may further contribute to its anticancer properties by enhancing solubility and bioavailability.

Antimicrobial Activity

This compound has also been studied for its antimicrobial potential. Aniline derivatives are known for their broad-spectrum antimicrobial properties, which could be attributed to their structural features that allow them to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Case Studies

Several studies have demonstrated the biological efficacy of related compounds:

-

PRMT5 Inhibition :

A study highlighted a related compound that inhibited PRMT5, a target in MTAP-deleted cancer cells, with an IC50 value of 12 μM. The structural modifications similar to those in this compound were crucial for improving solubility and potency . -

Mycobacterial Inhibition :

Compounds with similar scaffolds were evaluated against mycobacterial strains, showing significant activity with MIC values ranging from 0.0039 to 0.6 µg/mL against various strains . This suggests that modifications in the azepane structure can lead to enhanced antimicrobial properties.

Summary Table of Biological Activities

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Anticancer Activity | Inhibits tubulin polymerization | IC50 ~12 μM |

| Antimicrobial Activity | Effective against mycobacterial strains | MIC ~0.0039 - 0.6 µg/mL |

Comparison with Similar Compounds

Azepane vs. Piperidine/Piperazine Derivatives

- Piperidine-sulfonyl vs. Methylsulfonyl : The piperidine-sulfonyl group in the target compound enhances steric hindrance and hydrogen-bonding capacity relative to the methylsulfonyl group in 942474-87-5 , which may influence metabolic stability .

- Chloro Substitution : The chloro derivative (328028-22-4 ) lacks the azepane ring, reducing complexity but limiting applications to early-stage lab studies .

Substituent Position Effects

- ST-2280 and ST-7720 demonstrate that methyl group placement (C2 vs. C4) alters electronic distribution and steric interactions, affecting reactivity in cross-coupling reactions .

- The hydrochloride salt (1049769-23-4 ) highlights the utility of salt forms in improving solubility for in vivo assays .

Purity and Commercial Availability

- The target compound’s 95% purity is standard for research intermediates, though higher purity (e.g., 97% in ST-2280 ) may be critical for sensitive applications .

- Discontinuation by CymitQuimica suggests challenges in synthesis or regulatory compliance, whereas AK Scientific’s continued listing implies niche demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.